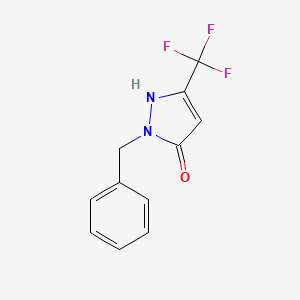

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-benzyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-10(17)16(15-9)7-8-4-2-1-3-5-8/h1-6,15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGECVHWNUIFTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220981 | |

| Record name | 1-(Phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143706-79-0 | |

| Record name | 1-(Phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibit significant anticancer properties. A study focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides demonstrated their effectiveness as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), which plays a crucial role in cancer cell proliferation. The study highlighted that the potency of these inhibitors is influenced by the nature of the heteroaryl fragment, with thiophene analogues showing superior activity compared to other heterocycles such as thiazole and pyridine .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Compounds derived from this compound have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. For instance, a series of pyrazole derivatives were evaluated and showed promising COX inhibitory activities, suggesting potential for therapeutic use in treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. A study on novel pyrazolylpyrimidine derivatives, which include modifications of this compound, revealed significant herbicidal activity against various weed species. These derivatives were synthesized and screened for their efficacy, with some compounds demonstrating effective control over target weeds at low concentrations .

Material Science

Fluorescent Dyes

In material science, compounds containing pyrazole structures have been explored for their potential use in fluorescent dyes due to their unique electronic properties. The combination of pyrazole with other heterocycles has led to materials exhibiting desirable fluorescence characteristics, making them suitable for applications in sensors and imaging technologies .

Table 1: Biological Activities of Pyrazole Derivatives

Table 2: Synthesis Methods for Pyrazole Derivatives

| Methodology | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Ethanol reflux synthesis | 67-91 | Reflux for 16 hours | |

| Acetic acid mediated reaction | 86.5 | Stirred at room temp then heated |

Case Studies

Case Study 1: Anticancer Research

A recent study synthesized a series of N-benzyl derivatives and tested their activity against various cancer cell lines. The results indicated that specific substitutions on the benzyl group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Herbicide Development

Another investigation into the herbicidal efficacy of pyrazole derivatives found that certain compounds not only inhibited weed growth but also had minimal impact on crop plants, indicating a potential for selective herbicide development .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : The triazole derivative achieves a higher yield (66%) than the target compound (17%), likely due to optimized reaction conditions or stabilizing interactions.

- Polarity and Solubility : The benzothiazole-containing analog has increased polarity due to sulfur and oxygen atoms, which may improve aqueous solubility compared to purely hydrocarbon-substituted pyrazoles.

Physicochemical Data Comparison

Notes:

- The hydroxyl group in the target compound and its methyl analog increases hydrogen-bonding capacity, which may improve solubility compared to non-hydroxylated analogs like 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

- The higher predicted LogP of the phenyl derivative suggests greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The trifluoromethyl group consistently enhances metabolic stability and electron-withdrawing effects across analogs. Substitutions at N1 (e.g., benzyl vs. methyl) modulate steric interactions, impacting biological target engagement .

- Synthetic Challenges : Lower yields in the target compound’s synthesis highlight the need for optimized protocols, such as catalyst screening or solvent selection, as seen in greener syntheses of bis-pyrazol-5-ols .

Biological Activity

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Antiproliferative Activity

Recent research indicates that derivatives of this compound exhibit significant antiproliferative effects, particularly against cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this structure have shown submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity and increase basal autophagy, suggesting a novel mechanism for their anticancer effects .

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives possess notable anti-inflammatory properties. For example, compounds synthesized from related structures have been shown to inhibit COX-2 with high selectivity, indicating potential therapeutic applications in treating inflammatory diseases. The IC50 values for these compounds ranged from 0.02 to 0.04 µM, showcasing their potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

mTORC1 Inhibition

The inhibition of mTORC1 (mechanistic target of rapamycin complex 1) is a critical pathway through which these compounds exert their antiproliferative effects. By disrupting autophagic flux and inhibiting mTORC1 reactivation during nutrient refeeding, these compounds can induce cell death in cancer cells that are reliant on autophagy for survival under metabolic stress .

Autophagy Modulation

The modulation of autophagy presents another avenue through which this compound derivatives exert their effects. Increased autophagic activity at basal levels combined with impaired flux under stress conditions can selectively target cancer cells while sparing normal cells, making this mechanism particularly appealing for therapeutic development .

Case Studies

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with benzylhydrazine, yielding 17% under standard conditions . To improve yields, researchers can explore solvent optimization (e.g., ethanol vs. acetonitrile), temperature modulation, or stoichiometric adjustments. Alternative routes using haloacetylated enol ethers with hydrazines may enhance regioselectivity and efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

1H-NMR is critical for confirming the pyrazole ring structure: a singlet at δ 5.59 ppm corresponds to the C5 proton, while the benzyl group appears as a multiplet at δ 7.10–7.26 ppm . IR spectroscopy can identify hydroxyl (broad ~3200 cm⁻¹) and trifluoromethyl (strong absorption ~1100–1200 cm⁻¹) groups. Mass spectrometry (ESI or EI) should show the molecular ion peak at m/z 256 (C₁₁H₁₀F₃N₂O⁺) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what experimental approaches quantify these effects?

The electron-withdrawing trifluoromethyl group increases acidity (predicted pKa ~8.08) and lipophilicity. HPLC with logP measurements or shake-flask partitioning can assess hydrophobicity. Thermal stability is evaluated via DSC/TGA , with melting points reported at 177–179°C .

Advanced Research Questions

Q. How can researchers employ catalyst-free or nanocatalyst-assisted methods to synthesize derivatives, and what are the comparative advantages?

Catalyst-free Knoevenagel-Michael reactions enable rapid (5 min) bis-pyrazole formation with ~93% yield but require ethanol reflux . In contrast, graphene oxide functionalized with pyridine-methanesulfonate nanocatalysts improve yields (e.g., 95%) under milder conditions, reducing byproducts and enabling recyclability . Comparative studies should assess reaction time, scalability, and environmental impact.

Q. What strategies resolve contradictions in reaction yields reported across synthetic methodologies?

Discrepancies (e.g., 17% vs. 95% yields) arise from solvent choice, catalyst efficiency, or purification methods. Design of Experiments (DoE) can systematically optimize parameters. For example, fractional factorial designs may identify critical variables like temperature or hydrazine equivalents. HPLC purity analysis post-crystallization ensures accurate yield calculations .

Q. How can computational models predict hydrogen bonding patterns and crystal packing, and which software tools are preferred?

SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement. Mercury CSD analyzes hydrogen-bonding motifs (e.g., R₂²(8) rings) and π-π interactions. Density Functional Theory (DFT) simulations (e.g., Gaussian) model intermolecular forces, correlating with experimental XRD data to validate packing arrangements .

Q. In designing derivatives for biological activity, what structural modifications are promising, and how should in vitro assays be structured?

Substituent modifications at the benzyl or trifluoromethyl groups (e.g., halogenation, heterocycle fusion) enhance bioactivity. For anticonvulsant studies, kindling models in rodents or voltage-gated ion channel assays (e.g., patch-clamp) are recommended. SAR analysis should pair in vitro screening (IC₅₀ determination) with molecular docking (AutoDock Vina) to prioritize candidates .

Q. What methodologies confirm regioselectivity in pyrazole ring formation during synthesis?

NOESY NMR identifies spatial proximity between protons (e.g., benzyl vs. trifluoromethyl groups). X-ray crystallography unambiguously assigns regiochemistry, while LC-MS/MS monitors intermediates to track reaction pathways. Comparative synthesis with isotopically labeled reagents (e.g., ¹³C) can further validate mechanisms .

Q. How do SHELX programs facilitate molecular structure determination via X-ray crystallography?

SHELXL refines positional and thermal parameters using high-resolution data, handling twinning or disorder common in trifluoromethyl-containing crystals. The HKLF 5 format integrates intensity statistics for robust error analysis. For macromolecular interfaces, SHELXPRO merges datasets, while SHELXC/D/E pipelines enable high-throughput phasing .

Q. How can NMR data integrate with computational chemistry to elucidate tautomeric forms in solution?

Dynamic NMR (VT-NMR) tracks tautomer equilibria (e.g., keto-enol shifts) by varying temperature. Chemical shift calculations (via GIAO-DFT) predict ¹H/¹³C spectra for each tautomer, validated against experimental data. Solvent polarity studies (DMSO vs. CDCl₃) further probe equilibrium states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.